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Compound of Interest

Compound Name: DOPR hydrochloride

Cat. No.: B3026052 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of

the performance of DOPR hydrochloride and its structural analogs, supported by

experimental data.

Introduction
DOPR hydrochloride, chemically known as 2,5-Dimethoxy-4-propylamphetamine

hydrochloride, is a psychoactive compound belonging to the phenethylamine and amphetamine

classes. It is recognized for its psychedelic properties, primarily mediated through its interaction

with serotonin receptors. This guide provides a comparative analysis of DOPR hydrochloride
and its close structural analogs, 2,5-Dimethoxy-4-methylamphetamine (DOM) and 2,5-

Dimethoxy-4-ethylamphetamine (DOET). The information presented herein is intended to assist

researchers in understanding the pharmacological nuances of these compounds and to provide

a data-driven basis for selecting appropriate molecules for psychedelic research.

Data Summary
The following tables summarize the available quantitative data for DOPR hydrochloride,

DOM, and DOET, focusing on their receptor binding affinity and in vivo potency related to

psychedelic effects.

Table 1: Receptor Binding Affinity (Ki, nM)
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Compound 5-HT2A 5-HT2B 5-HT2C

DOPR hydrochloride ~1-9 Data not available Data not available

DOM hydrochloride 533 Data not available Data not available

DOET hydrochloride 137 68 Data not available

Note: Lower Ki values indicate higher binding affinity.

Table 2: In Vivo Psychedelic-like Activity (Head-Twitch
Response in Mice)

Compound ED50 (mg/kg)

DOPR hydrochloride ~0.1

DOM hydrochloride 1.0

DOET hydrochloride Data not available

Note: ED50 represents the dose required to produce a half-maximal response. A lower ED50

value indicates higher in vivo potency.

Experimental Protocols
5-HT2A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for the serotonin 5-HT2A

receptor.

Methodology:

Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-

HT2A receptor (e.g., CHO-K1 cells) or from brain tissue known to have high 5-HT2A receptor

density (e.g., rat frontal cortex).[1]

Competitive Binding: A radiolabeled ligand with known high affinity for the 5-HT2A receptor

(e.g., [3H]ketanserin) is incubated with the membrane preparation in the presence of varying
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concentrations of the test compound (DOPR, DOM, or DOET).[1]

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The

bound and unbound radioligand are then separated by rapid filtration through glass fiber

filters.

Quantification: The amount of radioactivity trapped on the filters, representing the bound

radioligand, is measured using a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50

using the Cheng-Prusoff equation.[1]

Head-Twitch Response (HTR) Assay in Mice
Objective: To assess the in vivo psychedelic-like activity of a compound. The head-twitch

response in rodents is a widely accepted behavioral proxy for hallucinogenic potential in

humans.[2]

Methodology:

Animal Subjects: Male C57BL/6J mice are commonly used for this assay.

Drug Administration: Test compounds (DOPR, DOM, or DOET) are administered to the mice,

typically via intraperitoneal (IP) or subcutaneous (SC) injection, at various doses.

Observation Period: Following administration, mice are placed in an observation chamber.

The frequency of head twitches, which are rapid, side-to-side head movements, is recorded

over a specified period (e.g., 30-60 minutes).[2]

Quantification: The total number of head twitches for each mouse at each dose is counted.

Data Analysis: A dose-response curve is generated by plotting the mean number of head

twitches against the drug dose. The ED50 value, the dose that produces 50% of the maximal

response, is then calculated.[3]

Signaling Pathways and Workflows
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Serotonin 5-HT2A Receptor Signaling Pathway
DOPR hydrochloride and its analogs exert their psychedelic effects primarily through agonism

at the serotonin 5-HT2A receptor, which is a Gq/11-coupled G-protein coupled receptor

(GPCR).[4] The canonical signaling cascade is as follows:

DOPR / DOM / DOET 5-HT2A Receptor Gq/11 Proteinactivates Phospholipase C
(PLC)

activates PIP2hydrolyzes

Inositol Trisphosphate
(IP3)

Diacylglycerol
(DAG)

Ca²⁺ Release
(from ER)

Protein Kinase C
(PKC) Activation

Psychedelic Effects

Click to download full resolution via product page

Caption: Canonical 5-HT2A receptor Gq-coupled signaling pathway.

Experimental Workflow for 5-HT2A Receptor Binding
Assay
The following diagram illustrates the typical workflow for a competitive radioligand binding

assay to determine the affinity of a test compound for the 5-HT2A receptor.
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Caption: Workflow for a 5-HT2A receptor competitive binding assay.

Logical Relationship of Pharmacological Parameters
The relationship between a compound's in vitro properties (binding affinity and functional

potency) and its in vivo effects is crucial for drug development. The following diagram illustrates

this logical connection.
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Caption: Relationship between in vitro and in vivo pharmacological parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/11377397/
https://pubmed.ncbi.nlm.nih.gov/11377397/
https://www.benchchem.com/product/b3026052#validate-results-from-dopr-hydrochloride-experiments
https://www.benchchem.com/product/b3026052#validate-results-from-dopr-hydrochloride-experiments
https://www.benchchem.com/product/b3026052#validate-results-from-dopr-hydrochloride-experiments
https://www.benchchem.com/product/b3026052#validate-results-from-dopr-hydrochloride-experiments
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3026052?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

